3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide
Description
3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a phenylethyl group
Properties
IUPAC Name |
3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(8-9-20-16(18)23)17(24)21-13-15-19-10-12-22(15)11-7-14-5-3-2-4-6-14/h2-6,10,12H,7-9,11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERBQXKVSGFEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)NCC2=NC=CN2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Imidazole Moiety: The imidazole ring is introduced via condensation reactions involving appropriate imidazole precursors.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interaction with biological targets, including enzymes and receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The phenylethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an imidazole moiety, and a phenylethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
